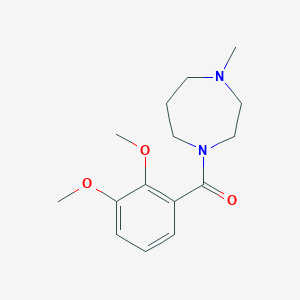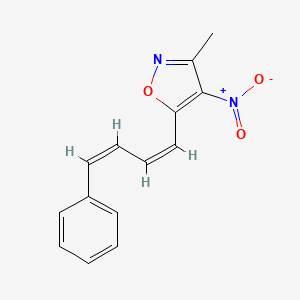![molecular formula C19H29N3O3S B5349814 N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5349814.png)
N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The exact mechanism of action of N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in pain signaling. This compound has also been shown to bind to the mu-opioid receptor, which is involved in pain relief. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, reduction of pain, induction of apoptosis in cancer cells, and binding to amyloid-beta plaques in the brain. This compound has also been shown to have a high affinity for the mu-opioid receptor, which is involved in pain relief.
実験室実験の利点と制限
One advantage of using N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been shown to bind to amyloid-beta plaques in the brain, making it a potential diagnostic tool for Alzheimer's disease. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its clinical development.
将来の方向性
For N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide research include further studies on its mechanism of action, optimization of its therapeutic properties, and clinical trials for its potential use as a diagnostic tool for Alzheimer's disease. Additionally, this compound may have potential applications in other disease areas, such as autoimmune disorders and neuropathic pain.
合成法
N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide has been synthesized through various methods, including the reaction of 4-piperidinylmethylamine with 3-(4-bromobenzyl)-1-(methylsulfonyl)piperidine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-piperidinylmethylamine with 3-(4-chlorobenzyl)-1-(methylsulfonyl)piperidine, followed by reduction with lithium aluminum hydride. Both methods have been reported to yield this compound with high purity and yield.
科学的研究の応用
N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
特性
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-26(24,25)22-11-7-18(8-12-22)21-19(23)17-4-2-3-16(14-17)13-15-5-9-20-10-6-15/h2-4,14-15,18,20H,5-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYMLJJHMSRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![methyl (2R)-(4-hydroxyphenyl)[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)amino]acetate](/img/structure/B5349742.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)
![(3S*,5R*)-1-(cyclopentylacetyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349762.png)

![4-chloro-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5349771.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5349776.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
![5-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methyl-4(1H)-pyridinone](/img/structure/B5349783.png)



![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(4-morpholinylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349854.png)